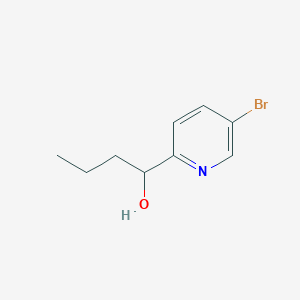

1-(5-Bromopyridin-2-yl)butan-1-ol

描述

1-(5-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a hydroxyl group attached to the first carbon of a butyl chain. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features a pyridine ring substituted with bromine at the 5-position and a primary alcohol functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical synthesis and materials science.

属性

CAS 编号 |

823806-43-5 |

|---|---|

分子式 |

C9H12BrNO |

分子量 |

230.1 g/mol |

IUPAC 名称 |

1-(5-bromopyridin-2-yl)butan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6,9,12H,2-3H2,1H3 |

InChI 键 |

MAXSPYMZMXHXQU-UHFFFAOYSA-N |

SMILES |

CCCC(C1=NC=C(C=C1)Br)O |

规范 SMILES |

CCCC(C1=NC=C(C=C1)Br)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogs

The compound’s primary alcohol group and bromopyridine moiety invite comparisons with structural isomers and functional analogs:

Table 1: Key Properties of Structural Isomers

- Oxidative Behavior : The primary alcohol in this compound is oxidized to a carboxylic acid under strong oxidizing conditions (e.g., K₂Cr₂O₇/H₂SO₄), akin to butan-1-ol derivatives . Secondary alcohols (e.g., butan-2-ol analogs) resist further oxidation beyond ketones.

- Basicity and Reactivity : Replacing the -OH group with -NH₂ (as in ’s cyclobutan-1-amine analog) increases basicity and alters hydrogen-bonding capacity, impacting solubility and biological activity .

Positional Isomers: Bromine Substitution Effects

The bromine atom’s position on the pyridine ring significantly influences electronic and steric properties:

Table 2: Bromine Positional Isomer Comparison

| Compound | Bromine Position | Electronic Effects | Reactivity Notes |

|---|---|---|---|

| This compound | 5-position | -I effect dominates; meta-directing | Slower nucleophilic substitution due to steric hindrance |

| 1-(3-Bromopyridin-2-yl)butan-1-ol | 3-position | Stronger -I effect near alcohol | Enhanced leaving-group potential for SN reactions |

| 1-(4-Bromopyridin-2-yl)butan-1-ol | 4-position | Ortho/para-directing | Increased resonance stabilization |

- Electron-Withdrawing Effects : Bromine at the 5-position exerts an inductive (-I) effect, reducing electron density on the pyridine ring and altering regioselectivity in further substitutions.

Non-Pyridine Analogs: Benzyl Alcohol Derivatives

Replacing the pyridine ring with a benzene ring modifies physicochemical behavior:

Table 3: Pyridine vs. Benzene Derivatives

| Compound | Aromatic System | Polarity | Boiling Point Trend |

|---|---|---|---|

| This compound | Pyridine | High | Higher (due to H-bonding) |

| 1-(4-Bromophenyl)butan-1-ol | Benzene | Moderate | Lower (weaker dipole interactions) |

- Basicity : Pyridine’s lone pair on nitrogen increases basicity compared to benzene derivatives, affecting solubility in acidic media.

- Hydrogen Bonding: The -OH group in the pyridine derivative participates in stronger hydrogen bonds, elevating boiling points relative to non-polar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。